molecular formula C16H21N3O B6437757 7-(2,6-dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine CAS No. 2549032-45-1

7-(2,6-dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine

Cat. No.: B6437757
CAS No.: 2549032-45-1
M. Wt: 271.36 g/mol
InChI Key: YCZNXRHCMGGFJG-UHFFFAOYSA-N
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Description

7-(2,6-Dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a naphthyridine core with methyl groups at positions 2 and 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,6-dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a compound containing an active hydrogen atom, such as a naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2,6-Dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7-(2,6-Dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,6-dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,8-naphthyridine: Lacks the morpholine ring but shares the naphthyridine core.

    2,6-Dimethylmorpholine: Contains the morpholine ring but lacks the naphthyridine core.

Uniqueness

The uniqueness of 7-(2,6-dimethylmorpholin-4-yl)-2,4-dimethyl-1,8-naphthyridine lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5,7-dimethyl-1,8-naphthyridin-2-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-10-7-11(2)17-16-14(10)5-6-15(18-16)19-8-12(3)20-13(4)9-19/h5-7,12-13H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZNXRHCMGGFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=C2)C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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